molecular formula C17H17NO2 B2734421 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol CAS No. 854022-55-2

2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol

Cat. No.: B2734421
CAS No.: 854022-55-2
M. Wt: 267.328
InChI Key: ASFLQPSNVCRBOH-WOJGMQOQSA-N
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Description

2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol is an organic compound that features a complex structure combining an indene moiety with a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Condensation Reaction: The indene derivative is then reacted with 6-methoxyphenol in the presence of a suitable catalyst to form the imine linkage. This step often requires a dehydrating agent to drive the reaction to completion.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: To enhance efficiency and scalability.

    Automated Purification Systems: To ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and indene moieties.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for facilitating condensation and substitution reactions.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or reduced aromatic compounds.

    Substitution Products: Various substituted phenols or indenes, depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic systems.

Biology

    Biological Activity: Investigated for potential antimicrobial, antiviral, and anticancer properties.

Medicine

    Drug Development: Explored as a scaffold for developing new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism by which 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, potentially affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-4-methoxyphenol
  • 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-5-methoxyphenol

Uniqueness

  • Structural Features : The specific positioning of the methoxy group and the imine linkage in 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol imparts unique chemical and biological properties.
  • Reactivity : Differences in reactivity and stability compared to similar compounds, making it suitable for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yliminomethyl)-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-16-7-3-6-14(17(16)19)11-18-15-9-8-12-4-2-5-13(12)10-15/h3,6-11,19H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFLQPSNVCRBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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